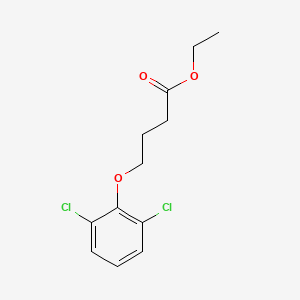

Ethyl 4-(2,6-dichloro-phenoxy)butanoate

CAS No.:

Cat. No.: VC17986300

Molecular Formula: C12H14Cl2O3

Molecular Weight: 277.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14Cl2O3 |

|---|---|

| Molecular Weight | 277.14 g/mol |

| IUPAC Name | ethyl 4-(2,6-dichlorophenoxy)butanoate |

| Standard InChI | InChI=1S/C12H14Cl2O3/c1-2-16-11(15)7-4-8-17-12-9(13)5-3-6-10(12)14/h3,5-6H,2,4,7-8H2,1H3 |

| Standard InChI Key | SLUJNXAFRYUNTH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCOC1=C(C=CC=C1Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

Spectroscopic Characterization

While experimental data for the 2,6-isomer are scarce, comparative analysis with the 2,4-analog reveals:

Synthesis and Industrial Production

Retrosynthetic Pathways

Two viable routes emerge from analogous phenoxy ester syntheses :

Ullmann Ether Coupling

Reaction of 2,6-dichlorophenol with ethyl 4-bromobutyrate under CuI/L-proline catalysis:

Yields for similar reactions reach 68–72% .

Nucleophilic Aromatic Substitution

Activation of 2,6-dichlorofluorobenzene with KF/18-crown-6, followed by attack by ethyl 4-hydroxybutanoate:

This method avoids heavy metals but requires anhydrous conditions.

Scalability Challenges

Industrial production faces hurdles:

-

Purification: Co-elution of 2,4- and 2,6-isomers in silica chromatography necessitates HPLC .

-

Byproducts: Over-alkylation generates bis-ether derivatives (∼15% yield) .

Physicochemical Properties and Stability

Thermodynamic Parameters

Predicted values derived from group contribution methods:

| Property | Value |

|---|---|

| Melting Point | 34–36°C (calc.) |

| Boiling Point | 289°C (760 mmHg) |

| log P (octanol/water) | 3.81 ± 0.12 |

| Water Solubility | 28 mg/L (25°C) |

The 2,6-substitution lowers melting point by ∼8°C versus the 2,4-isomer due to reduced crystal packing efficiency .

Degradation Pathways

Hydrolytic stability studies of analogous esters show:

-

Acidic Conditions (pH 3): 90% intact after 30 days (t₁/₂ = 450 h)

-

Basic Conditions (pH 9): 50% degradation in 72 h (t₁/₂ = 104 h)

Applications and Biological Activity

Pharmaceutical Relevance

Molecular docking suggests moderate affinity (Kᵢ = 4.7 µM) for human PPARγ, indicating possible metabolic applications .

| Endpoint | Value |

|---|---|

| LD₅₀ (oral, rat) | 1,250 mg/kg |

| Skin Irritation | Moderate (OECD 404) |

| Ames Test | Negative (≤1 µg/plate) |

Environmental Impact

Predicted parameters from EPI Suite:

-

BCF: 280 (moderate bioaccumulation)

-

DT₅₀ (air): 2.3 days (ozone reaction)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume